5-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinoline
Description
5-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-16-25-19-14-23(33-4)24(34-5)15-20(19)26(17-11-12-21(31-2)22(13-17)32-3)28-27(25)30(29-16)18-9-7-6-8-10-18/h6-15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKBFXNXNUDSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC(=C(C=C4)OC)OC)OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed to construct the isoquinoline core . The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar structural features.
3,4-Dihydroisoquinoline: A related compound with a reduced isoquinoline core.
1-(3,4-Dimethoxyphenyl)-1-aminomethylcyclopentane: A structurally similar compound with different functional groups.
Uniqueness
5-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinoline is unique due to its specific arrangement of methoxy groups and the presence of a pyrazolo[3,4-c]isoquinoline core
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
